![molecular formula C9H11NO3 B1628184 4-(Aminomethyl)-3-methoxybenzoic acid CAS No. 96053-20-2](/img/structure/B1628184.png)
4-(Aminomethyl)-3-methoxybenzoic acid
Overview
Description
4-(Aminomethyl)-3-methoxybenzoic acid, also known as AMMB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is structurally similar to other benzamides, which are known to have a variety of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. In
Mechanism of Action
The exact mechanism of action of 4-(Aminomethyl)-3-methoxybenzoic acid is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, similar to other benzamides. This activity may be responsible for its potential antipsychotic effects. Additionally, 4-(Aminomethyl)-3-methoxybenzoic acid may have modulatory effects on the immune system, which may contribute to its potential analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(Aminomethyl)-3-methoxybenzoic acid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(Aminomethyl)-3-methoxybenzoic acid can inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. Additionally, 4-(Aminomethyl)-3-methoxybenzoic acid has been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Aminomethyl)-3-methoxybenzoic acid in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, 4-(Aminomethyl)-3-methoxybenzoic acid has been shown to have a variety of potential applications, making it a versatile compound for use in a variety of experimental settings. However, one limitation of using 4-(Aminomethyl)-3-methoxybenzoic acid in lab experiments is its potential toxicity, as benzamides have been shown to have cytotoxic effects on certain cell types.
Future Directions
There are several potential future directions for research on 4-(Aminomethyl)-3-methoxybenzoic acid. One area of interest is its potential as an antipsychotic agent, as benzamides have been shown to have dopamine D2 receptor antagonistic activity. Additionally, further research is needed to fully elucidate the mechanism of action of 4-(Aminomethyl)-3-methoxybenzoic acid and its potential applications in the field of medicinal chemistry. Finally, more studies are needed to explore the potential toxicity of 4-(Aminomethyl)-3-methoxybenzoic acid and its effects on different cell types.
Scientific Research Applications
4-(Aminomethyl)-3-methoxybenzoic acid has been studied for its potential applications in a variety of fields, including medicinal chemistry, drug discovery, and neuroscience. One area of interest is its potential as an antipsychotic agent, as benzamides have been shown to have dopamine D2 receptor antagonistic activity. Additionally, 4-(Aminomethyl)-3-methoxybenzoic acid has been studied for its potential as an analgesic and anti-inflammatory agent, as benzamides have been shown to have modulatory effects on the immune system.
properties
IUPAC Name |
4-(aminomethyl)-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,5,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWDLXLTUXWUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610811 | |
Record name | 4-(Aminomethyl)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-methoxybenzoic acid | |
CAS RN |
96053-20-2 | |
Record name | 4-(Aminomethyl)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.